8-Quinolinesulfonyl fluoride
Description
Significance of Sulfonyl Fluorides in Synthetic Chemistry
Sulfonyl fluorides have emerged as a class of compounds with considerable importance in synthetic chemistry, largely due to their unique reactivity and stability. sigmaaldrich.com Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a remarkable balance of stability, being resistant to hydrolysis and thermolysis, yet can be activated to react with a variety of nucleophiles. sigmaaldrich.com This characteristic has made them particularly valuable in the realm of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.
The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has been a pivotal development, establishing sulfonyl fluorides as key connective hubs for constructing complex molecules. cshl.edu SuFEx reactions allow for the reliable formation of strong covalent bonds between molecular fragments under mild conditions. cshl.edu This has led to broad applications in drug discovery, chemical biology, and materials science. sigmaaldrich.com The ability of sulfonyl fluorides to react chemoselectively with specific amino acid residues in proteins has also made them powerful tools for developing covalent inhibitors and chemical probes to study biological systems. nih.gov
Historical Context and Development of the Quinoline (B57606) Sulfonyl Moiety
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, has a rich history in chemistry, dating back to its initial isolation from coal tar in 1834. nih.gov Compounds featuring the quinoline scaffold have long been recognized for their diverse pharmacological activities, with notable examples including the antimalarial drug quinine. nih.gov The synthesis of quinoline and its derivatives has been the subject of extensive research, leading to the development of numerous named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.gov
The introduction of a sulfonyl group to the quinoline core further expanded its chemical utility. Quinoline sulfonamides, for instance, have been investigated for a range of biological activities. researchgate.net The development of methods to introduce sulfonyl groups, and subsequently convert them to sulfonyl chlorides, provided access to a versatile range of quinoline-based compounds. A common precursor to 8-quinolinesulfonyl fluoride is 8-quinolinesulfonyl chloride, which can be synthesized from quinoline by reaction with chlorosulfonic acid. google.com
The evolution towards sulfonyl fluorides from sulfonyl chlorides was driven by the need for more stable and selectively reactive functional groups. The development of fluorinating agents and protocols for the conversion of sulfonyl chlorides to sulfonyl fluorides has been a significant area of research. organic-chemistry.org This has enabled the synthesis of compounds like this compound, combining the established biological relevance of the quinoline moiety with the advantageous reactivity of the sulfonyl fluoride group for applications in modern synthetic and medicinal chemistry.
Current Research Landscape and Emerging Applications
The contemporary research landscape for this compound is largely shaped by its utility as a reactant in SuFEx click chemistry. Its bifunctional nature, possessing both the quinoline scaffold and the reactive sulfonyl fluoride, makes it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
A notable application of this compound is in the modular synthesis of novel compounds through SuFEx reactions. For instance, it has been used in catalyst screening to accelerate sluggish SuFEx reactions. In one study, the reaction between this compound and a silylated aminophenol was used as a model system to identify efficient guanidine-based catalysts for SuFEx chemistry. bldpharm.com This highlights its role as a benchmark reagent for developing new synthetic methodologies.
The quinoline portion of the molecule is a well-known pharmacophore, and its incorporation into larger structures via the sulfonyl fluoride linker can lead to new classes of biologically active compounds. While specific biological studies on the direct derivatives of this compound are emerging, the broader interest in quinoline-based compounds and sulfonyl fluorides suggests significant potential for future applications. nih.govresearchgate.net For example, fluorine-containing quinoline derivatives have been investigated as potential inhibitors for proteins involved in viral assembly. nih.govsigmaaldrich.com
The table below summarizes key information about this compound and its immediate precursor.
| Property | This compound | 8-Quinolinesulfonyl chloride |
| CAS Number | 65433-98-9 bldpharm.com | 18704-37-5 sigmaaldrich.com |
| Molecular Formula | C₉H₆FNO₂S | C₉H₆ClNO₂S sigmaaldrich.com |
| Molecular Weight | 211.21 g/mol | 227.67 g/mol sigmaaldrich.com |
| Physical State | Not explicitly stated | White to light yellow crystal powder |
| Melting Point | Not explicitly stated | 126-129 °C sigmaaldrich.com |
| Synthesis | Likely from 8-quinolinesulfonyl chloride via fluoride exchange. | From quinoline and chlorosulfonic acid. google.com |
| Key Applications | Reagent in SuFEx click chemistry. bldpharm.com | Intermediate in the synthesis of this compound and other derivatives. |
| Spectroscopic Data | NMR, HPLC, LC-MS, UPLC data is available from some suppliers. bldpharm.com | IR and Mass Spectrometry data are publicly available. nist.govnist.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO2S |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
quinoline-8-sulfonyl fluoride |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |
InChI Key |
YMQHAOLTDPPEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)F)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Quinolinesulfonyl Fluoride
Established Synthetic Pathways from Precursors
The most common and well-documented methods for synthesizing 8-quinolinesulfonyl fluoride (B91410) begin with a readily available precursor, 8-quinolinesulfonyl chloride. This approach relies on the substitution of the chloride atom with a fluoride atom.
The conversion of 8-quinolinesulfonyl chloride to its corresponding fluoride is a classic example of a halogen exchange (Halex) reaction. This transformation is typically achieved by treating the sulfonyl chloride with a suitable fluoride salt. A simple and effective method involves the use of potassium fluoride (KF) in a biphasic mixture of water and acetone. organic-chemistry.org This approach is attractive due to its mild conditions and the use of an inexpensive and safe fluorinating agent. organic-chemistry.orgnih.gov The reaction proceeds smoothly to replace the chlorine atom with fluorine, yielding the desired 8-quinolinesulfonyl fluoride in high efficiency, often between 84% and 100%. organic-chemistry.org The presence of a small amount of water has been shown to accelerate this chloride-fluoride exchange, although an excess of water can impede the conversion. organic-chemistry.org The precursor, 8-quinolinesulfonyl chloride, is itself a stable compound with a melting point of 126-129 °C and is commercially available or can be synthesized. sigmaaldrich.comsigmaaldrich.com
The efficiency of the halogen exchange reaction can be influenced by the choice of fluorinating agent and the reaction conditions. While simple alkali metal fluorides like KF are effective, other reagents have been developed to perform this transformation, sometimes under even milder conditions or for substrates that are less reactive.
Key considerations in optimizing the synthesis include the solubility and nucleophilicity of the fluoride source. Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are liquid and can serve as both the fluoride source and a solvent, offering improved safety over gaseous hydrogen fluoride. researchgate.net Other deoxyfluorination agents for sulfonic acids, which can be intermediates, include Xtalfluor-E®, a bench-stable solid. researchgate.net The choice of solvent, reaction temperature, and the potential use of phase-transfer catalysts are all critical parameters that can be adjusted to maximize the yield and purity of this compound. tue.nl For instance, N-F reagents such as Selectfluor® offer an alternative electrophilic fluorination pathway, although nucleophilic substitution is more common for sulfonyl chloride precursors. beilstein-journals.orgnih.gov
Table 1: Comparison of Selected Fluorination Reagents for Sulfonyl Halide/Acid Conversion
| Reagent/System | Precursor Type | Typical Conditions | Advantages | Disadvantages |
| Potassium Fluoride (KF) | Sulfonyl Chloride | Water/Acetone, 2-4 hours | Inexpensive, mild conditions, high yield. organic-chemistry.org | Excessive water can hinder the reaction. organic-chemistry.org |
| Triethylamine trihydrofluoride (Et₃N·3HF) | Sulfonyl Hydrazide (Electrochemical) | CH₂Cl₂/DMSO, 25 °C | Liquid, improved safety over HF gas. researchgate.netrsc.org | Requires electrochemical setup. rsc.org |
| Thionyl Fluoride (SOF₂) | Sulfonic Acid Sodium Salts | Acetonitrile (B52724), 1 hour | High yields (90-99%), rapid reaction. researchgate.netresearchgate.net | SOF₂ is a toxic gas requiring careful handling. researchgate.net |
| Xtalfluor-E® | Sulfonic Acids | Not specified | Bench-stable solid. researchgate.net | Yields can be variable (41-94%). researchgate.net |
Electrochemical Synthesis Approaches
Electrochemical methods represent a modern and environmentally benign alternative for synthesizing sulfonyl fluorides. These techniques avoid the need for harsh chemical oxidants by using electrical current to drive the desired transformation. nih.gov
A notable electrochemical route involves the synthesis of sulfonyl fluorides from sulfonyl hydrazide precursors. rsc.org In this method, the corresponding quinoline-8-sulfonyl hydrazide would be subjected to electrolysis in the presence of a fluoride source like Et₃N·3HF. rsc.org The reaction is typically carried out in an undivided cell at a constant current (e.g., 15 mA) in a mixed solvent system such as dichloromethane (B109758) (CH₂Cl₂) and dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org This process has been shown to produce a variety of sulfonyl fluorides in good yields. rsc.org The electrolyte, often a substance like tetrabutylammonium (B224687) iodide (n-Bu₄NI), plays a dual role as both an electrolyte and a redox catalyst in the reaction. rsc.orgrsc.org
The mechanism of electrochemical fluorination of sulfonyl hydrazides is believed to proceed through radical intermediates. rsc.orgnih.gov The process begins with the in-situ generation of an iodine radical from the electrolyte at the anode. nih.gov This radical then activates the sulfonyl hydrazide, leading to the formation of a sulfonyl radical species. rsc.orgnih.gov This highly reactive sulfonyl radical then reacts with the fluoride source to form the final sulfonyl fluoride product. Kinetic studies on related electrochemical sulfonyl fluoride syntheses suggest that the reaction rate can be limited by the mass transfer of reactants to the electrode surface. acs.org The presence of radical intermediates has been substantiated through trapping experiments, which show a reduction in reaction efficiency when radical scavengers are added. acs.org
Scalable and Industrial Preparation Considerations
For this compound to be useful as a pharmaceutical raw material or in other large-scale applications, its synthesis must be scalable, safe, and economically viable. google.com
Direct chloride-fluoride exchange methods are adaptable for multigram-scale synthesis without a significant loss of yield or purity, making them attractive for scale-up. organic-chemistry.org However, for true industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. tue.nl A continuous-flow electrochemical protocol for coupling thiols and potassium fluoride has been developed, drastically reducing reaction times from hours in a batch reactor to mere minutes in a flow system. tue.nl This approach not only accelerates the synthesis but also improves safety and scalability. tue.nl
Table 2: Key Considerations for Scalable Synthesis
| Factor | Batch Synthesis | Flow Synthesis | Industrial Relevance |
| Reaction Time | Hours (e.g., 2-4 hours for Halex, up to 36 hours for electrochemical). organic-chemistry.orgtue.nl | Minutes (e.g., 5 minutes for electrochemical). tue.nl | Shorter times increase throughput and reduce operational costs. |
| Scalability | Can be challenging due to heat/mass transfer limitations. | Readily scalable by extending operation time or using larger reactors. tue.nl | Flow chemistry is often preferred for large-scale, continuous manufacturing. |
| Safety | Handling large quantities of hazardous reagents can be risky. | Smaller reactor volumes enhance safety; improved control over reaction parameters. | Enhanced safety is a primary driver for adopting flow processes. |
| Precursor Availability | Relies on efficient batch synthesis of precursors like 8-quinolinesulfonyl chloride. google.com | Can be integrated ("telescoped") with precursor synthesis steps. tue.nl | An efficient and cost-effective supply chain for starting materials is essential. google.com |
Chemical Reactivity and Mechanistic Investigations of 8 Quinolinesulfonyl Fluoride
Fundamental Reactivity Patterns
The primary mode of reactivity for 8-quinolinesulfonyl fluoride (B91410) involves nucleophilic substitution at the electron-deficient sulfur(VI) center. The sulfonyl fluoride group (-SO₂F) is a robust and stable functional group that can be activated to react with a variety of nucleophiles. sigmaaldrich.comcapes.gov.br This reactivity is central to its application in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that form strong covalent bonds. nih.govnih.gov
A key example of this reactivity is the reaction between 8-quinolinesulfonyl fluoride and phenols or their silyl (B83357) ether derivatives. nih.gov For instance, it reacts with the tert-butyldimethylsilyl ether of 3-dimethylaminophenol (B24353) in acetonitrile (B52724). nih.gov This reaction is often sluggish and requires catalytic activation to proceed efficiently. nih.gov The reaction proceeds via the displacement of the fluoride ion from the sulfur center by the oxygen nucleophile, forming a stable sulfonate ester linkage (S-O bond). nih.gov The stability of the S(VI)-F bond towards many nucleophiles, including water, combined with its activatable reactivity towards specific nucleophiles like phenols, is a hallmark of its utility. nih.govresearchgate.net
The reaction can also occur with amines to form sulfonamides, although this is sometimes more challenging and may require different catalytic systems, such as a combination of a Lewis acid like calcium triflimide (Ca(NTf₂)₂) and a base like DABCO. nih.govacs.orgresearchgate.net The general order of reactivity for SuFExable groups suggests that alkyl/aryl sulfonyl fluorides (R-SO₂F) are moderately reactive, requiring catalysis for efficient substitution. nih.gov
While the primary reactivity of this compound is centered at the sulfonyl group, the quinoline (B57606) ring itself can theoretically undergo electrophilic aromatic substitution. In quinoline, electrophilic substitution preferentially occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. quimicaorganica.orgresearchgate.net The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack by withdrawing electron density. researchgate.netresearchgate.net Therefore, substitution is directed to positions 5 and 8, which are on the carbocyclic ring. quimicaorganica.orgpharmaguideline.comuop.edu.pk
Mechanisms in Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The SuFEx reaction of this compound with nucleophiles like phenols does not proceed readily without a catalyst. The activation of the highly stable S(VI)-F bond is crucial. nih.gov Several catalytic mechanisms have been proposed.
In the context of base catalysis, such as with the hindered guanidine (B92328) base BTMG, two potential pathways are considered for the reaction with a phenol (B47542). nih.gov
Pathway A: Involves the formation of a complex that activates both the sulfonyl fluoride electrophile and the phenol nucleophile simultaneously, facilitating the reaction. nih.gov
Pathway B: Suggests that the catalytic cycle begins with the deprotonation of the phenol by the base (BTMG) to form a guanidinium-phenoxide ion pair. This ion pair then participates directly in the SuFEx reaction via a related transition state, where the protonated base could activate the sulfonyl fluoride towards the phenoxide attack. nih.gov
For Lewis acid-catalyzed reactions, such as with Ca(NTf₂)₂, a proposed mechanism involves the initial coordination of the calcium ion to the fluorine atom of the sulfonyl fluoride. nih.gov This coordination polarizes the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. The reaction is thought to proceed through a four-membered transition state involving the sulfur, fluorine, nucleophile, and the Lewis acid, leading to the formation of the new bond and the release of the fluoride ion, which is sequestered by a silicon-based additive or the Lewis acid complex. nih.gov The rapid exchange observed between ¹⁸F and ¹⁹F at S(VI) centers suggests that hypervalent intermediates might be involved, allowing for easy redistribution of ligands. nih.gov
The choice of catalyst and solvent has a profound impact on the efficiency of SuFEx reactions involving this compound. A screen of various bases for the reaction between this compound and the silyl ether of 3-dimethylaminophenol in acetonitrile highlighted the superior catalytic activity of the guanidine base BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine). nih.gov
With a 20 mol% catalyst loading, BTMG drove the reaction to completion within 2 hours. nih.gov In stark contrast, the commonly used amidine superbase DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) only achieved 17% conversion in the same timeframe. nih.gov Other guanidine bases also showed varying degrees of catalytic activity, but BTMG was identified as the standout catalyst. nih.gov The pKaH of BTMG in acetonitrile (pKaH ≈ 26) appears to be in a 'sweet spot' for balancing reactivity and selectivity, compared to DBU (pKaH = 24.3) and BEMP (pKaH = 27.6). nih.gov
The use of silicon additives, such as hexamethyldisilazane (B44280) (HMDS), has been shown to dramatically accelerate SuFEx reactions. nih.gov HMDS can act as an in situ silylating agent for alcohol nucleophiles and as a scavenger for the fluoride ion byproduct, forming the thermodynamically favorable Si-F bond. nih.gov In the presence of HMDS, the DBU-catalyzed reaction rate increases significantly. nih.gov
Solvent choice is also important. Acetonitrile is a commonly used solvent for these reactions. nih.gov Studies on other SuFEx systems have shown that solvents like CH₃CN can afford significantly better yields compared to dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.gov Polar solvents are generally thought to lower the reaction barrier by stabilizing the departing fluoride anion. acs.org
| Entry | Catalyst (20 mol%) | Conversion (%) after 2h |
|---|---|---|
| 1 | DBU | 17 |
| 2 | TBD | 72 |
| 3 | MTBD | 80 |
| 4 | TMG | <5 |
| 5 | Barton's Base (BTMG) | >99 |
| 6 | KHF₂ | 0 (after 5 min) |
¹Reaction between this compound (1) and the tert-butyl-dimethylsilyl ether of 3-dimethylaminophenol (2) in acetonitrile. Data sourced from reference nih.gov.
The progress of SuFEx reactions involving this compound can be monitored in real-time using spectroscopic techniques, providing valuable mechanistic insights. nih.gov Specifically, ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to follow the relatively slow reaction between this compound and 3-(dimethylamino)phenol in deuterated acetonitrile (MeCN-d₃). nih.gov
In these in situ NMR experiments, the gradual formation of the sulfonate ester product was observed over time. nih.gov Crucially, no significant accumulation of any reaction intermediates was detected on the NMR timescale. nih.gov This suggests that any intermediates formed during the catalytic cycle are transient and react quickly to form the final product. spectroscopyonline.com
Furthermore, ¹⁹F NMR studies were used to probe the initial interactions between the reactants and the catalyst. nih.gov Titrating this compound with one equivalent of the BTMG catalyst resulted in no observable shift in the ¹⁹F NMR signal of the sulfonyl fluoride. nih.gov This finding indicates that there is no strong, persistent interaction or complex formation between the catalyst and the starting sulfonyl fluoride under these conditions, lending support to mechanistic proposals where the catalytic cycle begins with the interaction between the base and the nucleophile (e.g., the phenol). nih.gov
Structure-Reactivity Relationships
The relationship between the molecular structure of this compound and its chemical reactivity is a critical area of study for understanding its reaction mechanisms and potential applications. Investigations into this area typically focus on how modifications to the quinoline ring or the sulfonyl fluoride group influence the compound's electrophilicity and its susceptibility to nucleophilic attack.
Detailed research directly investigating the structure-reactivity relationships of a broad range of substituted 8-quinolinesulfonyl fluorides is limited in publicly accessible scientific literature. However, by drawing parallels with studies on other aryl sulfonyl fluorides and substituted quinolines, fundamental principles governing these relationships can be inferred. The reactivity of the sulfonyl fluoride moiety is primarily dictated by the electronic properties of the quinoline ring system and the steric environment around the sulfur atom.
Electronic Effects:
The electrophilicity of the sulfur atom in the sulfonyl fluoride group is a key determinant of its reactivity. Electron-withdrawing substituents on the quinoline ring are expected to increase the reactivity of this compound towards nucleophiles. By pulling electron density away from the sulfonyl group, these substituents render the sulfur atom more electron-deficient and thus more susceptible to attack. Conversely, electron-donating groups would be expected to decrease reactivity by increasing electron density at the sulfur center.
Steric Effects:
The steric hindrance around the sulfonyl fluoride group can also play a significant role in its reactivity. Bulky substituents placed at positions on the quinoline ring that are in close proximity to the 8-sulfonyl fluoride group, such as at the 7-position, could impede the approach of a nucleophile. This steric clash would raise the activation energy of the reaction and consequently decrease the reaction rate.
The compact nature of the fluorine atom itself, compared to a chlorine atom in the analogous sulfonyl chloride, generally means that sulfonyl fluorides are less sterically hindered at the sulfonyl group. This can sometimes lead to different selectivity in reactions where steric factors are significant.
Influence of the Quinoline Nitrogen:
To provide a quantitative understanding of these relationships, detailed kinetic studies involving a series of substituted 8-quinolinesulfonyl fluorides would be necessary. Such studies would allow for the construction of Hammett plots or similar linear free-energy relationships, which correlate reaction rates with substituent parameters (e.g., σ for electronic effects and E_s for steric effects).
Hypothetical Reactivity Data:
In the absence of direct experimental data, a hypothetical data table can illustrate the expected trends in reactivity based on the principles discussed above. The table below presents a notional set of relative rate constants for the reaction of substituted 8-quinolinesulfonyl fluorides with a generic nucleophile.
| Substituent at C5 | Electronic Effect | Expected Relative Rate Constant (k_rel) |
| -NO₂ | Electron-withdrawing | > 1 |
| -Cl | Electron-withdrawing (inductive) | > 1 |
| -H | Reference | 1 |
| -CH₃ | Electron-donating (hyperconjugation) | < 1 |
| -OCH₃ | Electron-donating (resonance) | < 1 |
This table is for illustrative purposes only and is based on established principles of physical organic chemistry. The actual relative rate constants would need to be determined experimentally.
Further research, including kinetic experiments and computational modeling, is required to fully elucidate the specific structure-reactivity relationships for this compound and its derivatives.
Applications of 8 Quinolinesulfonyl Fluoride in Advanced Organic Synthesis
Central Role in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a near-perfect click reaction, has revolutionized the assembly of molecular building blocks. Within this paradigm, 8-quinolinesulfonyl fluoride serves as a robust and versatile hub, enabling the reliable formation of strong covalent bonds.
Efficient Synthesis of Sulfonate Esters and Sulfonamides
This compound readily participates in SuFEx reactions with a variety of nucleophiles, leading to the high-yield synthesis of sulfonate esters and sulfonamides. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science.
The reaction with phenols or their silyl (B83357) ethers, facilitated by a suitable base, proceeds efficiently to furnish the corresponding sulfonate esters. This transformation is characterized by its high chemoselectivity and functional group tolerance. Similarly, the reaction of this compound with primary and secondary amines provides a direct and reliable route to sulfonamides. Recent advancements have introduced methods utilizing calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate sulfonyl fluorides, including this compound, for reaction with a broad range of amines, leading to the formation of sulfonamides in good to excellent yields under mild conditions. nih.govorganic-chemistry.orgtheballlab.com This method has proven effective for both sterically and electronically diverse sulfonyl fluorides and amines. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| This compound | Phenols / Silyl Ethers | Sulfonate Esters | High chemoselectivity, good yields. |
| This compound | Primary/Secondary Amines | Sulfonamides | Reliable, high yields, can be activated by Lewis acids like Ca(NTf₂)₂. nih.govorganic-chemistry.orgtheballlab.com |
Strategies for Chemoselective Bioconjugation
The remarkable stability of the sulfonyl fluoride group, coupled with its tunable reactivity, makes it an attractive tool for the chemoselective modification of biomolecules. Sulfonyl fluorides have been successfully employed as probes for targeting specific amino acid residues in proteins, particularly tyrosine. nih.govnih.gov The strategy relies on the proximity-induced reactivity of the sulfonyl fluoride warhead within the protein's binding site, leading to the formation of a stable covalent bond with the target residue. nih.gov While the broader application of sulfonyl fluorides in bioconjugation is well-documented, the specific use of this compound as a probe for tyrosine-specific protein modification presents a promising area for further investigation, offering potential for the development of novel therapeutic agents and diagnostic tools.
Utilization as an Organocatalyst or in Organocatalyst Design
Beyond its role as a reactive hub in SuFEx chemistry, the 8-quinolinesulfonyl moiety has been ingeniously incorporated into the design of chiral organocatalysts, leading to significant advancements in asymmetric synthesis.
N-(8-Quinolinesulfonyl)prolinamide in Asymmetric Transformations
The conjugation of this compound with the amino acid L-proline yields N-(8-quinolinesulfonyl)prolinamide, a powerful bifunctional organocatalyst. This catalyst has demonstrated remarkable efficacy in a range of asymmetric transformations, leveraging the synergistic effects of the proline and quinolinesulfonyl components to control the stereochemical outcome of reactions. The quinoline (B57606) group can participate in π-π stacking interactions and hydrogen bonding, which helps to create a well-defined chiral environment around the catalytic center.
Enantioselective C-C Bond Formation Reactions
N-(8-Quinolinesulfonyl)prolinamide has proven to be a highly effective catalyst for various enantioselective carbon-carbon bond-forming reactions, including aldol (B89426) and Michael additions. These reactions are fundamental transformations in organic synthesis for the construction of chiral molecules.
In the asymmetric aldol reaction, the catalyst promotes the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantioselectivity. Similarly, in the asymmetric Michael addition, it facilitates the conjugate addition of a nucleophile, such as a ketone or an aldehyde, to an α,β-unsaturated compound like a nitroalkene, yielding the corresponding adduct with excellent stereocontrol. rsc.org The success of N-(8-quinolinesulfonyl)prolinamide and related prolinamide catalysts in these reactions highlights the power of rational catalyst design in achieving high levels of enantioselectivity. rsc.orgrsc.orgresearchgate.net
| Reaction Type | Catalyst | Key Features |
| Asymmetric Aldol Reaction | N-(8-Quinolinesulfonyl)prolinamide | High enantioselectivity, formation of chiral β-hydroxy ketones. |
| Asymmetric Michael Addition | N-(8-Quinolinesulfonyl)prolinamide | Excellent stereocontrol, addition of ketones/aldehydes to nitroalkenes. rsc.orgrsc.orgresearchgate.net |
Derivatization Strategies for Advanced Analytical Methodologies and Chemical Probes
The 8-quinolinesulfonyl moiety is a valuable functional group for the derivatization of various analytes, enhancing their detectability and separation in modern analytical techniques. The electrophilic nature of the sulfonyl fluoride group allows for its reaction with nucleophilic functional groups, such as amines, to form stable sulfonamides. This covalent modification introduces the quinoline group into the analyte molecule, which can confer desirable properties for analysis.
While the quinoline core is a well-established fluorophore and a key component in a multitude of fluorescent chemosensors and ligands, a direct and widespread application of this compound as a starting material for their synthesis is not extensively documented in scientific literature. The synthesis of quinoline-based fluorescent probes for detecting various analytes, such as metal ions and small molecules, typically originates from other quinoline derivatives. For instance, fluorescent probes for zinc ions have been developed from 8-aminoquinoline (B160924) derivatives. nih.gov Similarly, chloride-sensitive fluorescent indicators have been synthesized from 6-methoxyquinoline (B18371) precursors. nih.gov
The general strategy for creating such probes often involves coupling a recognition moiety (a group that selectively binds to the target analyte) with the quinoline fluorophore. While the sulfonyl fluoride group of this compound can, in principle, be reacted with a nucleophilic recognition unit to form a potential sensor molecule, this approach does not appear to be a common synthetic route. Instead, researchers frequently utilize more readily functionalized quinolines, such as those bearing amino, hydroxyl, or carboxylic acid groups, to construct these sophisticated molecular tools. For example, a highly sensitive fluorescent probe for hydrazine (B178648) was synthesized from a hydroxyl- and benzo[d]oxazole-substituted quinoline structure. nih.gov
In the field of liquid chromatography-mass spectrometry (LC-MS/MS), derivatization is a crucial strategy to enhance the analytical performance for compounds that exhibit poor ionization efficiency or chromatographic retention, such as biogenic amines and amino acids. mdpi.com While direct applications of this compound for this purpose are not widely reported, a strong inference for its potential utility can be drawn from the extensive use of structurally related sulfonyl chlorides, most notably dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and p-toluenesulfonyl chloride (tosyl chloride).
These reagents react with primary and secondary amines to form highly stable sulfonamide derivatives. This derivatization serves multiple purposes: it improves the chromatographic behavior of the analytes on reversed-phase columns and, more importantly, it introduces a readily ionizable group, which significantly enhances the sensitivity of detection by mass spectrometry. mdpi.com A comparative study of various amine-derivatizing agents highlighted that dansyl chloride is a versatile reagent that yields products with both fluorescence and high ionization efficiency. nih.gov
The operational principle for this compound would be analogous. The reaction with an amine-containing analyte would yield an 8-quinolinesulfonamide derivative. The quinoline ring, like the naphthalene (B1677914) system in dansyl chloride, would provide a stable, hydrophobic moiety conducive to reversed-phase chromatography and would be expected to enhance ionization in the mass spectrometer source.
The table below summarizes the application of related sulfonyl chlorides in the LC-MS/MS analysis of amines, providing a basis for the inferred application of this compound.
| Derivatizing Reagent | Analyte Class | Key Advantages of Derivatization | Reference |
| Dansyl Chloride | Amino Acids & Biogenic Amines | - Forms highly absorbent and fluorescent derivatives. - Improves separation efficiency. - Enhances MS detection sensitivity. | mdpi.com |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | Biogenic Amines | - Enables sensitive and repeatable analysis of a wide range of biogenic amines in complex matrices like beer and wine. | nih.gov |
| 4-Bromobenzenesulfonyl Chloride | Biogenic Amines | - Used for the detection of histamine (B1213489) and tele-methylhistamine in cerebrospinal fluid with high specificity. | researchgate.net |
Furthermore, the successful use of other sulfonyl fluorides in derivatization for LC-MS analysis supports this inference. For instance, a method for the determination of perfluorooctane (B1214571) sulfonyl fluoride (PFOSF) involved its derivatization with benzylamine (B48309) to form a sulfonamide that could be readily analyzed by LC/MS. This demonstrates the principle of using a sulfonyl fluoride for derivatization to enable sensitive detection of a compound that is otherwise difficult to analyze.
Based on these examples, it is highly plausible that this compound could serve as a valuable derivatizing agent for the LC-MS/MS analysis of a wide array of amine-containing compounds. The resulting quinolinesulfonamides would likely exhibit favorable chromatographic and mass spectrometric properties, leading to sensitive and selective analytical methods.
Spectroscopic and Computational Elucidation of 8 Quinolinesulfonyl Fluoride and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography provide detailed information, from the connectivity of atoms to their precise arrangement in three-dimensional space.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For organofluorine compounds like 8-Quinolinesulfonyl fluoride (B91410), multinuclear NMR experiments including ¹H, ¹³C, and ¹⁹F are employed to assemble a complete structural picture.
¹H NMR: The proton NMR spectrum would provide information on the six aromatic protons of the quinoline (B57606) ring system. The chemical shifts and coupling patterns of these protons are characteristic of the substituted quinoline core, allowing for the assignment of each proton to its specific position on the bicyclic structure.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For 8-Quinolinesulfonyl fluoride, nine distinct signals are expected for the quinoline ring carbons. The interpretation of ¹³C NMR spectra of fluorinated compounds can be complex due to C-F coupling, which can extend over several bonds. magritek.com Standard proton-decoupled ¹³C spectra often show intricate multiplets due to these long-range couplings, necessitating advanced techniques like simultaneous proton and fluorine decoupling to obtain simplified, singlet peaks for each carbon. magritek.com
¹⁹F NMR: As ¹⁹F is a spin-½ nucleus with 100% natural abundance and high receptivity, ¹⁹F NMR is particularly informative. biophysics.orgrsc.org The spectrum for this compound is expected to show a single primary signal for the fluorine atom of the sulfonyl fluoride group (-SO₂F). The chemical shift of this fluorine is highly sensitive to its electronic environment. biophysics.org For arylsulfonyl fluorides, this shift typically appears in the downfield region of the spectrum. ucsb.edunih.gov For instance, the ¹⁹F chemical shift for benzenesulfonyl fluoride is observed at approximately +65 ppm, and other substituted derivatives show similar values, often in the +65 to +68 ppm range. ucsb.edunih.gov The signal may appear as a multiplet due to coupling with protons on the quinoline ring.
While specific published spectral data for this compound is not widely available, expected chemical shift ranges can be predicted based on data from analogous structures.
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Insights |
|---|---|---|
| ¹H | ~7.5 - 9.0 | Reveals the electronic environment and connectivity of the six protons on the quinoline ring. |
| ¹³C | ~120 - 155 | Identifies the nine unique carbon atoms of the quinoline core. Spectra can be complicated by C-F coupling. magritek.com |
| ¹⁹F | ~+65 - +68 | Provides a characteristic signal for the sulfonyl fluoride group, sensitive to the molecular structure. ucsb.edunih.gov |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. elsevierpure.com For this compound, HRMS would be used to verify its molecular formula, C₉H₆FNO₂S. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous confirmation of the compound's identity. The calculated exact mass serves as a benchmark against which the experimentally measured mass is compared, typically with an error of less than 5 ppm.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆FNO₂S |
| Monoisotopic Mass (Calculated) | 211.0103 Da |
| Analysis Mode | Electrospray Ionization (ESI) is common for such compounds. elsevierpure.comhuji.ac.il |
Quantum Chemical and Theoretical Investigations
While spectroscopic methods provide experimental data, computational chemistry offers a theoretical framework to interpret and predict molecular properties. Quantum chemical methods are essential for studying characteristics that are difficult or impossible to measure directly, such as the distribution of electron density and the energies of molecular orbitals.
Density Functional Theory (DFT) has become a prominent computational method in chemistry for investigating the electronic structure of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations would be used to:
Optimize the molecular geometry: Finding the lowest energy conformation and comparing the theoretical bond lengths and angles with experimental data from X-ray crystallography, if available.
Calculate thermodynamic properties: Determining heats of formation and Gibbs free energies to assess the molecule's stability.
Predict vibrational frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the structure and aid in vibrational mode assignment. DFT studies have been successfully applied to related molecules like isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) for these purposes.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity; a large gap generally implies high stability and low reactivity.
Electron Density and Electrostatic Potential: Analysis of the electron density distribution reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. A Molecular Electrostatic Potential (MEP) map visually represents this, with different colors indicating areas of negative (e.g., around the nitrogen and oxygen atoms) and positive (e.g., around the hydrogen atoms) electrostatic potential. This mapping is crucial for predicting how the molecule will interact with other reagents and biological targets.
Computational Studies on Reaction Mechanisms and Transition States
One of the primary areas of investigation for this compound is its reactivity as an electrophile, particularly in nucleophilic substitution reactions at the sulfur atom. The exceptional stability of the sulfur-fluorine (S-F) bond, coupled with its selective reactivity, makes it a subject of significant computational interest. DFT calculations have been employed to model the attack of various nucleophiles on the sulfonyl group. These studies often reveal a stepwise mechanism, such as an addition-elimination pathway, where the nucleophile first adds to the sulfur atom to form a transient pentacoordinate intermediate. The subsequent departure of the fluoride leaving group then yields the final product.
The transition state for such reactions is a critical point on the reaction coordinate. Computational models can precisely determine the geometry of this transient species, including bond lengths and angles, providing a snapshot of the bond-forming and bond-breaking processes. For instance, in the reaction with an amine, the transition state would feature a partially formed sulfur-nitrogen bond and a partially broken sulfur-fluorine bond. The energy of this transition state relative to the reactants determines the activation energy of the reaction.
A key finding from computational studies on related aryl sulfonyl fluorides is the significant influence of the electronic properties of the aromatic ring on the reactivity of the sulfonyl fluoride moiety. Electron-withdrawing groups on the quinoline ring are predicted to lower the activation energy for nucleophilic attack by stabilizing the developing negative charge on the sulfonyl group in the transition state. Conversely, electron-donating groups would be expected to decrease the electrophilicity of the sulfur atom, thereby increasing the activation barrier.
Furthermore, computational studies have been instrumental in understanding the catalytic activation of the otherwise stable S-F bond. For example, the mechanism of base-promoted nucleophilic substitution has been computationally explored. nih.gov These studies can model the interaction of a catalyst, such as an organobase, with the sulfonyl fluoride, revealing how the catalyst facilitates the reaction, often by activating the sulfonyl fluoride and making it more susceptible to nucleophilic attack. nih.gov
The table below summarizes hypothetical activation energies for the reaction of this compound with a generic nucleophile, illustrating the predicted effect of substituents on the quinoline ring.
| Substituent on Quinoline Ring | Position | Predicted Activation Energy (kcal/mol) |
| None | - | 25.0 |
| Nitro (NO₂) | 5 | 22.5 |
| Methoxy (OCH₃) | 5 | 27.2 |
| Chloro (Cl) | 6 | 24.1 |
Note: The data in this table is illustrative and based on general principles of electronic effects in aryl sulfonyl fluorides. Actual values would require specific DFT calculations for each substituted compound.
In addition to nucleophilic substitution, computational studies can also shed light on other potential reaction pathways, such as radical reactions. nih.gov Under specific conditions, the S-F bond can undergo homolytic cleavage to generate a sulfonyl radical, which can then participate in various radical-mediated transformations. DFT calculations can help to predict the feasibility of such pathways by calculating the bond dissociation energy of the S-F bond and modeling the subsequent radical reactions.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic behavior of this compound and its derivatives over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed picture of the molecule's conformational landscape and its interactions with the surrounding environment, such as solvent molecules or biological macromolecules. acs.org
A key application of MD simulations for this compound is the characterization of its conformational flexibility. The molecule is not static; the bond between the quinoline ring and the sulfonyl group can rotate, leading to different spatial arrangements, or conformers. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (low-energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or how its shape influences its physical properties.
The intermolecular interactions of this compound are another critical aspect that can be elucidated through MD simulations. These non-covalent interactions govern how the molecule interacts with itself in the solid state (crystal packing) and with other molecules in solution or in a biological system. For a molecule like this compound, a variety of intermolecular forces are at play.
Hirshfeld surface analysis, often coupled with computational methods, provides a detailed picture of these interactions. nih.gov For related aromatic sulfonyl fluorides, it has been shown that the fluorine atom can participate in close contacts with carbon and nitrogen atoms of neighboring molecules, indicating the presence of F⋯C and F⋯N interactions. nih.gov The sulfonyl oxygens are also significant participants in intermolecular interactions, often forming hydrogen bonds or other polar contacts. nih.gov
In the context of this compound, MD simulations in an aqueous environment would likely reveal the formation of hydrogen bonds between the nitrogen atom of the quinoline ring and water molecules. The sulfonyl group, with its electronegative oxygen and fluorine atoms, would also be a focal point for interactions with polar solvent molecules. The simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
The table below summarizes the types of intermolecular interactions that would be expected for this compound, based on studies of related compounds and general chemical principles.
| Interacting Atoms/Groups in this compound | Interacting Partner | Type of Interaction |
| Quinoline Nitrogen | Hydrogen-bond donor (e.g., water) | Hydrogen Bond |
| Sulfonyl Oxygens | Hydrogen-bond donor (e.g., water) | Hydrogen Bond |
| Sulfonyl Fluorine | Carbon atoms of aromatic rings | F⋯C interaction |
| Sulfonyl Fluorine | Nitrogen atoms | F⋯N interaction |
| Aromatic Rings | Aromatic Rings | π-π stacking |
When studying the interaction of this compound derivatives with biological targets, such as proteins, MD simulations are particularly insightful. acs.orgnih.gov After docking a ligand into the binding site of a protein, an MD simulation can be run to assess the stability of the protein-ligand complex. acs.org The simulation can reveal whether the initial binding pose is maintained over time and can identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. acs.org The analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation provides quantitative measures of the stability and flexibility of the complex. nih.gov
Future Directions and Emerging Research Avenues for 8 Quinolinesulfonyl Fluoride
Development of Novel and Sustainable Synthetic Protocols
The future synthesis of 8-quinolinesulfonyl fluoride (B91410) and related compounds is geared towards greener, more efficient, and scalable methods. Traditional syntheses often rely on the halogen exchange of sulfonyl chlorides, such as 8-quinolinesulfonyl chloride, which can be unstable. researchgate.netscientificlabs.iejk-sci.com Moreover, fluorinating agents like potassium bifluoride (KHF2) present challenges for large-scale production due to their corrosive nature. researchgate.net
Emerging research focuses on overcoming these limitations. Key future directions include:
Utilizing Alternative Starting Materials: Research is moving towards the use of more stable and readily available precursors, such as thiols and disulfides, instead of the corresponding sulfonyl chlorides. researchgate.net
Employing Greener Reagents: There is a strong emphasis on replacing harsh fluorinating agents with milder and more environmentally benign sources like potassium fluoride, potentially used in aqueous systems. researchgate.netcolab.ws
One-Pot Syntheses: The development of one-pot processes, where stable substrates are converted directly to sulfonyl fluorides, represents a significant step towards improving efficiency and reducing waste. researchgate.net These protocols often involve a green oxidant in conjunction with a fluoride source. researchgate.net
These advancements aim to make the synthesis of sulfonyl fluorides, including the 8-quinoline derivative, more practical, cost-effective, and environmentally friendly, thereby broadening their accessibility for various applications.
Expanding the Scope of SuFEx Applications
Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation "click chemistry" reaction, valued for its reliability and the stability of the resulting covalent bond. nih.govsigmaaldrich.com While sulfonyl fluorides have a history as covalent inhibitors, the SuFEx concept has dramatically expanded their utility. nih.gov 8-Quinolinesulfonyl fluoride is well-suited to be a key player in the continued expansion of SuFEx applications.
Future research in this area is expected to focus on:
Bioconjugation and Chemical Biology: The sulfonyl fluoride group is not limited to reacting with cysteine residues in proteins. It can form stable covalent bonds with a variety of nucleophilic amino acids, including tyrosine, lysine, serine, threonine, and histidine. nih.govbldpharm.com This broad reactivity opens up vast opportunities for using this compound to develop chemical probes for exploring the proteome and creating novel bioconjugates. nih.govenamine.net
Covalent Drug Discovery: The latent reactivity and stability of the sulfonyl fluoride moiety make it an ideal warhead for designing highly selective covalent inhibitors. nih.govbldpharm.com Future work will likely involve incorporating the this compound scaffold into drug candidates to target specific proteins implicated in disease.
¹⁸F Radiosynthesis for PET Imaging: The SuFEx reaction provides a potential route for the efficient incorporation of the positron-emitting fluorine-18 (¹⁸F) isotope. nih.gov This could enable the development of 8-quinolinesulfonyl [¹⁸F]fluoride-based tracers for Positron Emission Tomography (PET) imaging, offering new tools for medical diagnosis in oncology and neurodegenerative diseases. nih.gov
| Application Area | Description of Future Research | Potential Impact |
|---|---|---|
| Bioconjugation | Using this compound to label and modify proteins and other biomolecules by targeting a wide range of nucleophilic amino acid residues. nih.govbldpharm.com | Development of new biological probes and diagnostic tools. |
| Covalent Drug Discovery | Incorporating the this compound moiety as a covalent warhead in small molecules to target disease-related proteins. nih.gov | Creation of highly potent and selective therapeutics. |
| PET Imaging | Developing methods for ¹⁸F-labeling of this compound for use as a PET imaging agent. nih.gov | Advancements in non-invasive medical diagnostics. |
Design of Next-Generation Organocatalysts and Reagents
The structure of this compound, featuring both a reactive center (SO₂F) and a catalytically relevant quinoline (B57606) nucleus, suggests significant potential in catalyst and reagent design. The nitrogen atom of the quinoline ring can function as a Lewis base or a directing group, potentially modulating the reactivity of the sulfonyl fluoride or participating directly in catalytic cycles.
Future research could explore:
Bifunctional Catalysis: Designing organocatalysts where the quinoline nitrogen and the sulfonyl fluoride group work in concert to promote a chemical transformation. The quinoline could act as a binding site or activating group, while the sulfonyl fluoride participates in the reaction, for example, through a SuFEx-type mechanism.
Novel Deoxyfluorination Reagents: Inspired by reagents like PyFluor (2-pyridyl sulfonyl fluoride), there is an opportunity to investigate this compound and its derivatives as reagents for specialized fluorination reactions. researchgate.net The unique electronic and steric properties of the 8-quinoline scaffold could impart novel reactivity or selectivity.
Electrophilic Partners in Cross-Coupling: Aromatic sulfonyl fluorides have been shown to act as electrophiles in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, enabling the formation of carbon-carbon bonds. bldpharm.com Research into the utility of this compound in these reactions could provide new synthetic routes to complex quinoline-containing molecules.
Integration into Materials Science and Supramolecular Assemblies
The robustness and efficiency of the SuFEx reaction make it an ideal tool for polymer and materials science. nih.gov The S-F bond's stability under many conditions, combined with its selective reactivity, allows for the precise construction of complex macromolecular architectures. researchgate.net
Emerging avenues for this compound in this field include:
Polymer Synthesis: Using this compound as a monomer or a linking unit to create novel polymers. The SuFEx reaction can be used for step-growth polymerization to produce polysulfonates or polysulfonamides with high thermal and chemical stability. bldpharm.com
Surface Modification: The sulfonyl fluoride group can be used to anchor molecules onto surfaces containing nucleophilic sites (e.g., hydroxyl or amine groups). This would allow for the functionalization of materials, imparting new properties such as hydrophobicity, biocompatibility, or catalytic activity.
Supramolecular Chemistry: The quinoline moiety is a well-known building block in supramolecular chemistry, capable of forming complexes with metal ions and participating in aromatic stacking interactions. By combining this with the covalent bond-forming capability of the SuFEx reaction, this compound could be used to construct intricate and stable supramolecular assemblies, such as metal-organic frameworks (MOFs) or functional cages.
Exploration of Interdisciplinary Chemical Research Fronts
The true potential of this compound lies at the intersection of different chemical disciplines. Future research will likely be characterized by an increasingly interdisciplinary approach, leveraging the compound's unique properties to address complex scientific challenges.
Key interdisciplinary fronts include:
Chemical Biology and Medicinal Chemistry: Combining sustainable synthesis (6.1) with advanced SuFEx applications (6.2) will accelerate the discovery of new biological probes and covalent drugs. researchgate.netnih.gov The integration of fluorine is a well-established strategy for enhancing the medicinal properties of therapeutic candidates. innovitslab.com
Organic Synthesis and Materials Science: The development of novel reagents (6.3) based on the this compound scaffold will directly enable the synthesis of advanced polymers and functional materials (6.4). nih.gov
Diagnostics and Therapeutics (Theranostics): A particularly exciting frontier is the development of agents that combine diagnostic and therapeutic functions. For instance, an ¹⁸F-labeled this compound derivative designed as a covalent inhibitor could allow for PET imaging of its target engagement in vivo, providing a direct link between diagnosis and therapeutic action.
By pushing the boundaries in these integrated research areas, this compound and related compounds are set to become increasingly valuable tools in the molecular sciences.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 8-quinolinesulfonyl fluoride, and how can purity be optimized?
- Methodology : Synthesis typically involves sulfonation of 8-hydroxyquinoline followed by halogen exchange (e.g., replacing chloride with fluoride). Key steps include controlling reaction temperature (0–5°C for sulfonation) and using anhydrous conditions to minimize hydrolysis. Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Data Consideration : Monitor reaction progress via TLC or NMR. Purity >95% is achievable with strict moisture control and inert atmospheres .
Q. How is this compound utilized as a coupling agent in oligonucleotide synthesis?
- Methodology : In phosphotriester approaches, it activates phosphate groups for nucleophilic attack by hydroxyl groups on ribonucleotides. Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl fluoride) and reaction time (2–4 hr) to maximize coupling efficiency .
- Validation : Confirm product integrity via MALDI-TOF MS or PAGE analysis .
Q. What are the standard analytical techniques for characterizing this compound and its derivatives?
- Methodology : Use NMR to confirm fluorination (δ ~ -60 ppm for sulfonyl fluoride groups). Pair with IR spectroscopy (S=O stretching at 1350–1400 cm) and elemental analysis. For stability studies, employ HPLC under acidic/basic conditions to assess hydrolysis rates .
Advanced Research Questions
Q. How does this compound enhance enantioselectivity in asymmetric catalysis?
- Mechanistic Insight : In organocatalysis (e.g., Cinchona alkaloid-derived catalysts), the sulfonyl group stabilizes transition states via hydrogen bonding and π-π interactions. For example, in aziridine synthesis, it improves enantiopurity (up to 98% ee) by rigidifying the catalyst-substrate complex .
- Experimental Design : Screen solvents (e.g., THF vs. DCM) and catalyst loadings (5–10 mol%) to balance yield and selectivity. Use NMR or chiral HPLC to quantify enantiomeric excess .
Q. How to resolve contradictions in reported reaction yields for sulfonyl fluoride-mediated couplings?
- Case Study : Discrepancies in aziridine synthesis (61% vs. 99% yields) arise from substituent effects on oxazolones and catalyst electronic properties. For example, electron-withdrawing groups on oxazolones reduce steric hindrance, improving yields .
- Troubleshooting : Conduct kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Adjust reaction time or add molecular sieves to scavenge water .
Q. What strategies enable the use of this compound in cross-disciplinary applications (e.g., materials science)?
- Advanced Applications :
- Fluorescent Probes : Derivatize with silyl ethers to create fluoride-sensitive probes (detection limit: 50 μM). Design test-strip assays by immobilizing probes on cellulose .
- OLEDs : Incorporate into electron-transport layers via Suzuki coupling. Optimize thermal stability via TGA (decomposition >250°C) .
Data Analysis & Reproducibility
Q. How to interpret conflicting enantiopurity data in catalytic reactions?
- Example : In aziridine synthesis, catalysts with 8-quinolinesulfonyl groups show 94–99% ee, but 2-pyridylsulfonyl analogs drop to 86%. Use DFT calculations to model steric/electronic effects on transition states. Validate with X-ray crystallography of catalyst-substrate adducts .
Q. What protocols ensure reproducibility in sulfonyl fluoride-based experiments?
- Best Practices :
- Store reagents under argon at -20°C.
- Pre-dry solvents (e.g., THF over Na/benzophenone).
- Report detailed conditions (e.g., "stirred at 0°C for 2 hr" vs. "room temperature").
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
